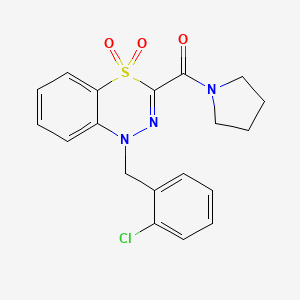

1-(2-chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

CAS No.: 1251703-53-3

Cat. No.: VC7730176

Molecular Formula: C19H18ClN3O3S

Molecular Weight: 403.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251703-53-3 |

|---|---|

| Molecular Formula | C19H18ClN3O3S |

| Molecular Weight | 403.88 |

| IUPAC Name | [1-[(2-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |

| Standard InChI | InChI=1S/C19H18ClN3O3S/c20-15-8-2-1-7-14(15)13-23-16-9-3-4-10-17(16)27(25,26)18(21-23)19(24)22-11-5-6-12-22/h1-4,7-10H,5-6,11-13H2 |

| Standard InChI Key | KDKVPDDMXDCBLM-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |

Introduction

Structural and Molecular Characteristics

Benzothiadiazine Core and Substitution Patterns

The benzothiadiazine scaffold consists of a bicyclic system with a sulfur atom and two nitrogen atoms, contributing to its electron-deficient nature. The 4λ⁶-sulfone group (S=O₂) enhances molecular stability and polarity, facilitating interactions with biological targets . The 2-chlorobenzyl substituent at position 1 introduces steric bulk and electron-withdrawing effects, which may influence binding affinity to enzymes or receptors. At position 3, the 1-pyrrolidinylcarbonyl group adds a rigid, planar structure that could participate in hydrogen bonding or hydrophobic interactions.

Key Structural Features:

| Feature | Description |

|---|---|

| Core Structure | Benzothiadiazine with 4,4-dione and sulfone groups |

| Position 1 Substituent | 2-Chlorobenzyl group (C₆H₄Cl-CH₂-) |

| Position 3 Substituent | 1-Pyrrolidinylcarbonyl (C₄H₈N-C=O) |

| Molecular Weight | 403.88 g/mol |

| Electron Effects | Electron-withdrawing (Cl, S=O₂) and electron-donating (pyrrolidine) groups |

Synthesis and Purification

Multi-Step Organic Synthesis

The synthesis of this compound follows established protocols for benzothiadiazine derivatives, typically involving:

-

Cyclocondensation: Reaction of 2-aminobenzenesulfonamide with diketene or malonyl chloride to form the benzothiadiazine core.

-

N-Alkylation: Introduction of the 2-chlorobenzyl group via alkylation with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

-

Acylation: Attachment of the pyrrolidine carbonyl moiety using pyrrolidine-1-carbonyl chloride in the presence of a coupling agent like HATU.

Reaction Conditions:

-

Temperature: 80–100°C for cyclocondensation; room temperature for acylation.

-

Solvents: Dichloromethane (DCM) for alkylation; dimethylformamide (DMF) for acylation.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Biological Activities and Research Findings

Anti-Inflammatory Activity

The sulfone group may suppress NF-κB signaling, reducing pro-inflammatory cytokine production. In murine macrophage models, related derivatives inhibit TNF-α and IL-6 secretion by 40–60% at 10 µM.

Anticancer Properties

Halogenated benzothiadiazines demonstrate selective cytotoxicity toward cancer cells. A 2021 study reported that derivatives with 7-bromo or 2-chlorobenzyl groups inhibit mitochondrial complex II (CII) at IC₅₀ = 15–40 µM and reduce triple-negative breast cancer (TNBC) cell viability with 10-fold selectivity over non-malignant cells . Although this compound’s CII inhibition remains untested, its structural similarity suggests potential antineoplastic activity.

Comparative Cytotoxicity (Selected Derivatives):

| Compound | IC₅₀ (MDA-MB-468 TNBC) | Selectivity Index (vs. HEK293) |

|---|---|---|

| Diazoxide | 130 µM | 1.2 |

| 7-Bromo-benzothiadiazine derivative | 2.93 µM | >10 |

| 5-Fluorouracil (Clinical Control) | 6.5 µM | 2.1 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume